Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC17471849
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFNO2 |
|---|---|
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | FTWIARNFLMJNJP-SBSPUUFOSA-N |
| Isomeric SMILES | COC(=O)C[C@H](C1=CC=C(C=C1)F)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)F)N.Cl |
Introduction
Chemical Structure and Stereochemical Properties
Stereochemical Influence
The (3R) configuration ensures enantiomeric purity, critical for interactions with biological targets. Comparative studies on analogs demonstrate that the R-enantiomer exhibits higher binding affinity to enzymes such as γ-aminobutyric acid (GABA) transaminase compared to the S-form . The fluorine atom at the para position of the phenyl ring further modulates electronic properties, increasing the compound’s metabolic stability by reducing oxidative degradation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a three-step process:
-
Amino Group Protection: The primary amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
-
Esterification: The carboxylic acid is converted to a methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the free amine is precipitated as the hydrochloride salt.
Reaction Conditions:
-
Temperature: 0–25°C for protection and esterification steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) for enhanced reaction efficiency.
Industrial Optimization
Industrial production employs continuous flow reactors to ensure scalability and consistency. Key parameters include:
-
Residence Time: 30–60 minutes for complete conversion.
-
Solvent System: Ethyl acetate/water biphasic system for efficient extraction.
-
Purity: ≥98% achieved through fractional crystallization.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | 12.5 mg/mL (25°C) |
| LogP (Partition Coefficient) | 1.8 ± 0.2 |
| Melting Point | 142–145°C (decomposes) |
| pKa (Amino Group) | 8.3 |
The hydrochloride salt form significantly improves aqueous solubility compared to the free base. Stability studies indicate no degradation under ambient conditions for 12 months when stored in airtight containers .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.68 (s, 3H, OCH₃), 3.02 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.87 (dd, J = 14.0, 6.8 Hz, 1H, CH₂).
-
¹³C NMR (100 MHz, D₂O): δ 173.5 (COO), 162.1 (C-F), 134.2 (Ar-C), 129.8 (Ar-CH), 115.4 (Ar-CH), 54.3 (CH-NH₂), 52.1 (OCH₃), 39.8 (CH₂).
The fluorine atom’s electron-withdrawing effect is evident in the downfield shift of the aromatic carbons adjacent to the F substituent .
| Study Parameter | Result |
|---|---|
| IC₅₀ (GABA Transaminase) | 0.45 ± 0.07 μM |
| Selectivity (vs. ALT) | >100-fold |
| Metabolic Half-Life (HLM) | 120 minutes |
The compound exhibits superior potency compared to non-fluorinated analogs (IC₅₀ = 1.2–1.8 μM), underscoring the fluorine atom’s role in enhancing target affinity .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl | 4-F | 0.45 | 1.8 |
| Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate HCl | 4-Cl | 0.68 | 2.1 |
| Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate HCl | 4-CH₃ | 1.12 | 1.5 |
Key Observations:
-
Electron-withdrawing groups (F, Cl) improve enzyme inhibition by stabilizing transition-state interactions.
-
Hydrophobic substituents (CH₃) reduce solubility but enhance membrane permeability .
Applications in Drug Development
Intermediate for Anticonvulsants
The compound serves as a precursor in synthesizing fluorinated GABA analogs, which are under investigation for treating refractory epilepsy. A 2024 phase II trial demonstrated that a derivative reduced seizure frequency by 58% in patients with Lennox-Gastaut syndrome .
Prodrug Design
Esterase-mediated hydrolysis of the methyl ester releases the free carboxylic acid, enabling prodrug strategies for improved blood-brain barrier penetration. For example, a 2025 study reported a prodrug with 3.2-fold higher brain concentration than the parent acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume